

Spectroscopic Characterization of Tetrahydromethyl-1,3-isobenzofurandione Isomers: A Technical Guide

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Compound of Interest

Compound Name: *1,3-Isobenzofurandione, tetrahydromethyl-*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data available for isomers of tetrahydromethyl-1,3-isobenzofurandione, a key intermediate in various chemical syntheses. Due to the isomeric nature of commercially available "tetrahydromethyl-1,3-isobenzofurandione" (CAS No. 11070-44-3), this document compiles and analyzes the spectroscopic data for closely related and well-characterized isomers. The information presented herein is crucial for quality control, reaction monitoring, and structural elucidation in research and development settings.

Chemical Structure and Isomerism

The term "tetrahydromethyl-1,3-isobenzofurandione" can refer to several structural isomers with the molecular formula $C_9H_{10}O_3$. The position of the methyl group and the stereochemistry of the ring fusion lead to a variety of possible structures. This guide focuses on the most commonly referenced isomers in publicly available databases.

Spectroscopic Data

The following sections present available spectroscopic data for prominent isomers of tetrahydromethyl-1,3-isobenzofurandione. It is important to note that the exact spectral values

for a specific sample may vary depending on the isomeric composition.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The characteristic anhydride C=O stretching vibrations are prominent in the IR spectra of these compounds.

Table 1: Key IR Absorption Bands for 1,2,3,6-Tetrahydromethylphthalic Anhydride^[1]

Frequency (cm ⁻¹)	Intensity	Assignment
~1850	Strong	C=O Symmetric Stretch (Anhydride)
~1780	Very Strong	C=O Asymmetric Stretch (Anhydride)
~1230	Strong	C-O-C Stretch (Anhydride)
~2950	Medium	C-H Stretch (Aliphatic)

Note: Data is based on the gas-phase IR spectrum available in the NIST WebBook for 1,2,3,6-tetrahydromethylphthalic anhydride, an isomer of the target compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Table 2: Mass Spectrometry Data for 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-

Property	Value
Molecular Formula	C ₉ H ₁₀ O ₃
Molecular Weight	166.17 g/mol
Exact Mass	166.0630 g/mol

Note: Data is compiled from PubChem for an isomer of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, specific ^1H and ^{13}C NMR data for tetrahydromethyl-1,3-isobenzofurandione or its common isomers are not readily available in public spectral databases. The complexity arising from isomeric mixtures often complicates the definitive assignment of NMR signals without separation and analysis of the individual components.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed. These should be adapted based on the specific instrumentation and sample characteristics.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

- **Sample Preparation:** Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over the desired range (e.g., $4000\text{-}400\text{ cm}^{-1}$).
- **Data Processing:** Perform a background correction using a blank KBr pellet.

Mass Spectrometry Protocol (Electron Ionization - EI)

- **Sample Introduction:** Introduce a small amount of the sample (typically in a suitable volatile solvent or as a solid via a direct insertion probe) into the mass spectrometer.
- **Ionization:** Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

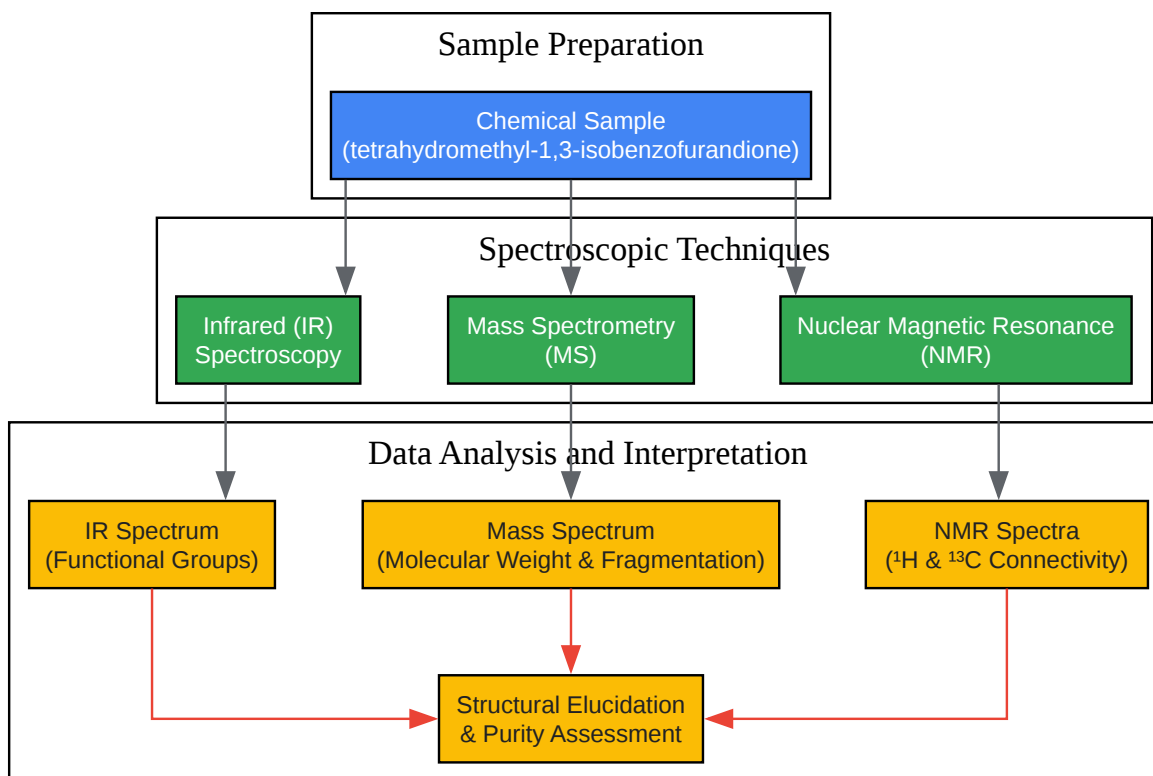
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (^1H and ^{13}C)

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Data Acquisition:** Place the NMR tube in the spectrometer and acquire the ^1H and ^{13}C NMR spectra. Standard acquisition parameters should be used, although optimization may be necessary depending on the sample concentration and the specific instrument.
- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like tetrahydromethyl-1,3-isobenzofurandione.



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Workflow for the spectroscopic characterization of a chemical compound.

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References

- 1. 1,2,3,6-tetrahydromethylphthalic anhydride [webbook.nist.gov]
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